4-Methyl-2-ureido-pentanoic acid
Overview
Description
4-Methyl-2-ureido-pentanoic acid is a heterocyclic organic compound . It is used for proteomics research . The molecular formula is C7H14N2O3 and the molecular weight is 174.2 .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-ureido-pentanoic acid consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . Unfortunately, the specific 3D structure was not found in the search results.Physical And Chemical Properties Analysis
The molecular formula of 4-Methyl-2-ureido-pentanoic acid is C7H14N2O3, and its molecular weight is 174.2 . Unfortunately, additional physical and chemical properties were not found in the search results.Scientific Research Applications
Antineoplastic Activity
Recent studies have synthesized derivatives of 4-Methyl-2-ureido-pentanoic acid and evaluated their antineoplastic (anti-cancer) activity both in vitro and in vivo. These compounds have shown promising results against multiple human cancer cell lines, including breast cancer, leukemia, ovarian cancer, colon adenocarcinoma, and kidney carcinoma. The in vivo activity was assessed using models like Ehrlich ascites carcinoma in mice, highlighting the potential of these derivatives as cancer therapeutics. Notably, some derivatives exhibited better activity than the parent compound, suggesting that specific modifications can enhance therapeutic efficacy (Dutta et al., 2014); (Dutta et al., 2015).
Catalytic and Physico-Chemical Properties
The compound's derivatives have also been investigated for their acid-base properties and catalytic activity, particularly in the conversion of alcohols to alkenes, which is relevant in the production of polymers with superior technological properties. These studies provide insights into the application of 4-Methyl-2-ureido-pentanoic acid derivatives in catalysis and material science, contributing to advancements in industrial chemistry and materials engineering (Cutrufello et al., 2002).
Biological and Environmental Analysis
Other research has focused on the extraction and separation techniques involving derivatives of 4-Methyl-2-ureido-pentanoic acid for analytical purposes. For example, its use in the selective extraction and separation of iron(III) from complex matrices highlights its potential in environmental and biological analysis, demonstrating the versatility of this compound in various scientific applications (Gawali & Shinde, 1974).
Microbial Production of Biofuels
The synthesis of pentanol isomers, such as those derived from 4-Methyl-2-ureido-pentanoic acid, in engineered microorganisms has been explored for potential applications as biofuels. These studies aim to develop microbial strains capable of producing these isomers efficiently, offering a sustainable alternative to traditional fuel sources (Cann & Liao, 2009).
Safety And Hazards
properties
IUPAC Name |
2-(carbamoylamino)-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)3-5(6(10)11)9-7(8)12/h4-5H,3H2,1-2H3,(H,10,11)(H3,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIBQJHHPDRAGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332538 | |
Record name | 4-Methyl-2-ureido-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-ureido-pentanoic acid | |
CAS RN |
42534-05-4 | |
Record name | 4-Methyl-2-ureido-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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